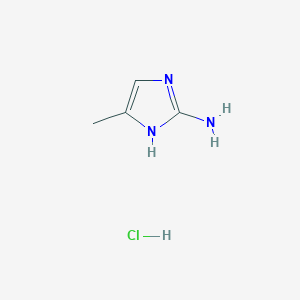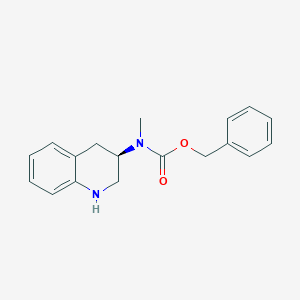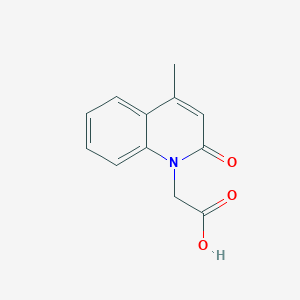
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
説明
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is also known by its IUPAC name, 2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” consists of a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This compound also has a methyl group attached to the 4th position of the quinoline ring and an acetic acid group attached to the nitrogen atom of the quinoline .Physical And Chemical Properties Analysis
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a solid compound . It has a melting point range of 227-230°C . The compound’s InChI code is 1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) .科学的研究の応用
Synthesis and Molecular Rearrangement
- A study by Klásek et al. (2003) described the synthesis of various quinolin-2-ones derivatives through the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate. This process included bromination and alkaline hydrolysis steps, leading to the formation of furo[3,2-c]quinoline-3-carboxylic acids, which are closely related to the chemical structure (Klásek, Kořistek, Sedmera, & Halada, 2003).
Novel Synthesis Methods
- Lichitsky et al. (2022) developed a new synthesis method for a compound closely related to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, emphasizing the use of readily available materials and a simple work-up procedure (Lichitsky, Komogortsev, & Melekhina, 2022).
Anti-Breast Cancer Drug Synthesis
- Bakare (2022) synthesized hybrid 2-quinolinone derivatives using cinnamic acid for potential use as anti-breast cancer drugs. These compounds demonstrated cytotoxicity against MCF-7 cell lines and increased apoptosis in MCF-7 cells (Bakare, 2022).
Antimicrobial and Anticancer Applications
- El-Sawi, Hosny, & Sayed (2014) researched the antimicrobial and anticancer activities of organo-palladium compounds derived from (2-oxo-2H-pyrano[3,2-h]quinolin-4-yl) acetic acid, demonstrating the potential for medical applications (El-Sawi, Hosny, & Sayed, 2014).
Biologically Active Heterocyclic Compounds
- Hosny, Mokbe, & El-Sawi (2013) synthesized various compounds starting from (2-oxo-2H-pyrano[3,2-h] quinolin-4-yl) acetic acid, which exhibited high antimicrobial and anticancer activity against breast cancer (Hosny, Mokbe, & El-Sawi, 2013).
Plant Growth Stimulation
- Zavhorodnii et al. (2022) investigated derivatives of (2-((6-R-quinolin-4-yl)thio)acetic acid, showing significant potential as stimulators of rhizogenesis in microclonal propagation of plants, which is related to the chemical structure of interest (Zavhorodnii, Derevianko, Shkopynska, Kornet, & Brazhko, 2022).
Fluorescent Labeling in Biomedical Analysis
- Hirano et al. (2004) studied 6-methoxy-4-quinolone, an oxidation product of a compound similar to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, for its potential as a fluorescent labeling reagent in biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Safety And Hazards
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is classified as an irritant . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296246 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
CAS RN |
103368-21-4 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



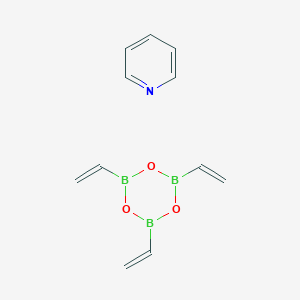
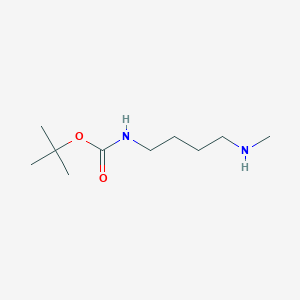
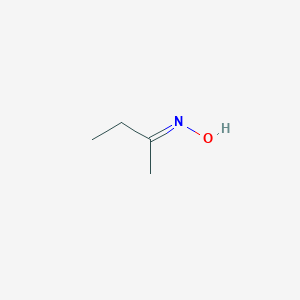
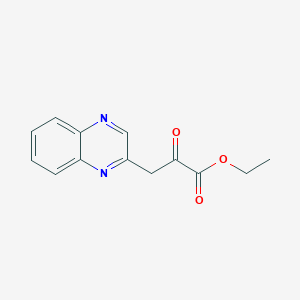
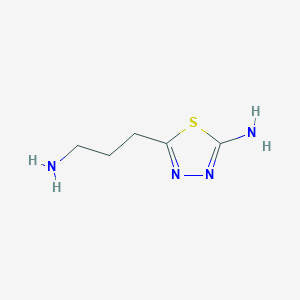

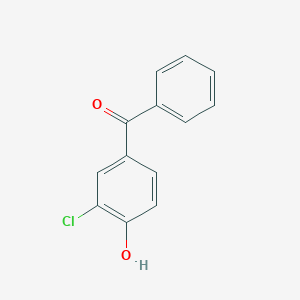
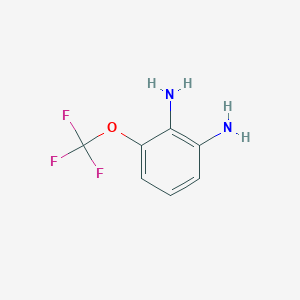
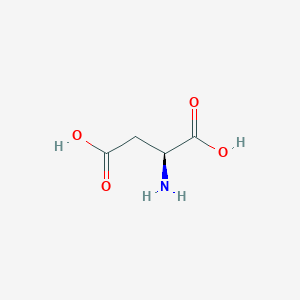
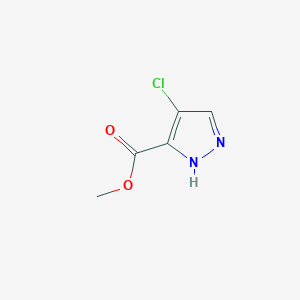
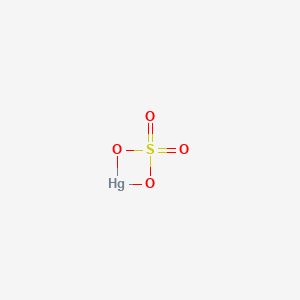
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)
